1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
CAS No.: 1174834-97-9
Cat. No.: VC3177085
Molecular Formula: C9H12F3N3
Molecular Weight: 219.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1174834-97-9 |
|---|---|
| Molecular Formula | C9H12F3N3 |
| Molecular Weight | 219.21 g/mol |
| IUPAC Name | 2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H12F3N3/c10-9(11,12)7-5-8(13)15(14-7)6-3-1-2-4-6/h5-6H,1-4,13H2 |
| Standard InChI Key | PHJSEBIKUCZZIZ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)N |
| Canonical SMILES | C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)N |
Introduction
Chemical Identification and Structure
1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has a molecular formula of C9H12F3N3 and a molecular weight of 219.21 g/mol . The compound features a pyrazole ring with three key structural components: a cyclopentyl group attached to the N1 position, a trifluoromethyl group at the C3 position, and an amine group at the C5 position.
Chemical Identifiers
The compound can be identified through several standardized chemical notation systems:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine |
| InChI | InChI=1S/C9H12F3N3/c10-9(11,12)7-5-8(13)15(14-7)6-3-1-2-4-6/h5-6H,1-4,13H2 |
| InChIKey | PHJSEBIKUCZZIZ-UHFFFAOYSA-N |
| CAS Registry Number | 1174834-97-9 |
The chemical structure consists of a pyrazole core with specific substituents that contribute to its unique chemical and biological properties .
Physical and Chemical Properties
Structural Features
The structure of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can be described as follows:
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Pyrazole ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms
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Cyclopentyl group: A saturated five-membered carbon ring attached to the N1 position
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Trifluoromethyl group: A CF3 group at position C3 that significantly influences the electronic properties of the molecule
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Amine group: An NH2 functionality at position C5 that contributes to hydrogen bonding capabilities
Physicochemical Properties
The presence of the trifluoromethyl group in the structure enhances several important properties:
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Increased lipophilicity compared to non-fluorinated analogs
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Enhanced metabolic stability due to the C-F bonds
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Improved binding interactions with potential biological targets
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Altered electronic distribution across the pyrazole ring
The amine group at position C5 provides potential for hydrogen bond formation and serves as a site for further chemical functionalization. This combination of structural features creates a molecule with balanced lipophilic and hydrophilic properties, potentially beneficial for drug development applications.
| Parameter | Typical Range/Condition |
|---|---|
| Temperature | Room temperature to 80°C |
| Solvents | Ethanol, methanol, or other polar solvents |
| Catalysts | Acidic or basic catalysts depending on specific reaction step |
| Purification | Recrystallization or chromatographic techniques |
The reactions generally proceed under controlled conditions, with careful monitoring to ensure optimal yield and purity.
Biological Activity and Applications
Structure-Activity Relationships
The specific structural features of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine likely contribute to its biological activity profile:
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The trifluoromethyl group enhances lipophilicity and can improve binding interactions with target proteins
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The cyclopentyl group may contribute to conformational stability and binding specificity
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The amine group provides opportunities for hydrogen bonding with biological targets
Related research has indicated that compounds with trifluoromethyl substitutions often display enhanced biological activity compared to their non-fluorinated counterparts .
Comparative Analysis with Related Compounds
Structural Analogs
Several structurally related compounds provide context for understanding the properties of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine:
Property Comparisons
The structural variations among these related compounds lead to different physicochemical properties:
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The trifluoromethyl group in our target compound increases lipophilicity and metabolic stability compared to the methyl analog (1-cyclopentyl-3-methyl-1H-pyrazol-5-amine)
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The amine group differs from alcohol or carboxamide groups in terms of hydrogen bonding patterns, basicity, and reactivity
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These differences impact the compound's potential interactions with biological targets
Analytical Data
For the related compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine, predicted collision cross section data has been reported:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 166.13388 | 136.7 |
| [M+Na]+ | 188.11582 | 146.5 |
| [M+NH4]+ | 183.16042 | 145.1 |
| [M+K]+ | 204.08976 | 144.6 |
| [M-H]- | 164.11932 | 139.2 |
| [M+Na-2H]- | 186.10127 | 142.1 |
| [M]+ | 165.12605 | 138.5 |
| [M]- | 165.12715 | 138.5 |
Research Applications and Future Directions
Current Research Context
1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is commercially available from chemical suppliers for research purposes, indicating ongoing interest in its applications . The compound's structural features align with current medicinal chemistry trends focusing on fluorinated heterocycles as important scaffolds for drug discovery.
Structure Optimization Opportunities
The structure of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine provides several sites for potential modification to optimize properties:
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Functionalization of the amine group to create amides, sulfonamides, or ureas
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Replacement of the cyclopentyl group with other cycloalkyl or aryl substituents
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Modification of the trifluoromethyl group to other fluorine-containing moieties
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Introduction of additional substituents at the C4 position of the pyrazole ring
These modifications could potentially lead to derivatives with enhanced potency, selectivity, or improved drug-like properties .
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